2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione 2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 947736-16-5
VCID: VC20824979
InChI: InChI=1S/C22H20FN3O5/c23-18-11-14(5-6-19(18)24-7-9-30-10-8-24)25-12-15(31-22(25)29)13-26-20(27)16-3-1-2-4-17(16)21(26)28/h1-6,11,15H,7-10,12-13H2/t15-/m0/s1
SMILES: C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F
Molecular Formula: C22H20FN3O5
Molecular Weight: 425.4 g/mol

2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione

CAS No.: 947736-16-5

Cat. No.: VC20824979

Molecular Formula: C22H20FN3O5

Molecular Weight: 425.4 g/mol

* For research use only. Not for human or veterinary use.

2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione - 947736-16-5

Specification

CAS No. 947736-16-5
Molecular Formula C22H20FN3O5
Molecular Weight 425.4 g/mol
IUPAC Name 2-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C22H20FN3O5/c23-18-11-14(5-6-19(18)24-7-9-30-10-8-24)25-12-15(31-22(25)29)13-26-20(27)16-3-1-2-4-17(16)21(26)28/h1-6,11,15H,7-10,12-13H2/t15-/m0/s1
Standard InChI Key FKZUTWSVQLXKQE-HNNXBMFYSA-N
Isomeric SMILES C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F
SMILES C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F

Introduction

Chemical Identity and Nomenclature

Basic Identification

2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione is registered with the Chemical Abstracts Service (CAS) number 947736-16-5 . This unique identifier facilitates the unambiguous identification of this specific chemical entity within scientific and regulatory databases. The compound belongs to the class of oxazolidinones, which have gained considerable attention in pharmaceutical research due to their antibacterial properties.

Synonyms and Alternative Names

The compound is known by several alternative names in scientific literature and industrial contexts, reflecting its importance in pharmaceutical synthesis:

  • Linezolid Desacetamide Phthalimide (R)-Isomer

  • Linezolid Impurity 79 (R-Linezolid Desacetamide Phthalimide)

  • 2-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione

  • 1H-Isoindole-1,3(2H)-dione, 2-[[(5R)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-

These synonyms help researchers and manufacturers identify the compound across different nomenclature systems and databases, ensuring consistent referencing in scientific communications.

Structural and Physicochemical Properties

Molecular Structure and Configuration

The compound contains several key structural components:

  • An oxazolidinone ring with a specific (R)-stereochemistry at the 5-position

  • A 3-fluoro-4-morpholinyl-substituted phenyl group attached to the oxazolidinone nitrogen

  • A phthalimide group connected via a methylene linker to the oxazolidinone ring

The R-configuration at the 5-position of the oxazolidinone ring is a critical structural feature that distinguishes this compound from its S-enantiomer and significantly influences its function as a pharmaceutical intermediate .

Physical and Chemical Characteristics

Table 1: Physicochemical Properties of 2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione

PropertyValue
Molecular FormulaC22H20FN3O5
Molecular Weight425.41 g/mol
Physical AppearanceWhite solid (inferred from related compounds)
Stereochemistry(R)-configuration at the 5-position of oxazolidinone ring
Functional GroupsOxazolidinone, phthalimide, morpholine, fluorophenyl
SolubilitySoluble in polar aprotic solvents like DMF (inferred from synthesis)

The compound contains multiple nitrogen atoms and oxygen-containing functional groups that contribute to its polarity and reactivity. The presence of the phthalimide group provides a protected form of a primary amine, which is significant for its role as a synthetic intermediate .

Synthetic Methodologies

Traditional Synthesis Approaches

Traditional syntheses of 2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione typically involve multiple steps starting from 3-fluoro-4-morpholinoaniline. These methods often suffer from limitations including:

  • Lower yields (approximately 17-59% theoretical yield)

  • Requirements for harsh reagents like phosgene or n-butyllithium

  • Need for very low temperatures during certain reaction steps

  • Use of multiple solvents and purification procedures

These traditional methods, while functionally adequate for small-scale production, present significant challenges for commercial-scale manufacturing, particularly regarding safety, efficiency, and environmental impact.

Modern Optimized Synthesis

Recent patent literature describes an improved one-pot synthesis method that addresses many of the limitations of traditional approaches. This novel process features:

  • Higher yields (above 80% theoretical yield)

  • Use of recyclable heterogeneous catalysts

  • Elimination of extremely low temperature requirements

  • Reduced use of hazardous reagents

  • Simplified purification procedures

The process involves the reaction of 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin in the presence of a pseudo-acidic metal heterogeneous catalyst in an alcoholic solvent. This is followed by carbonylation and subsequent treatment with potassium phthalimide in N,N-dimethylformamide to obtain the target compound .

Key Synthetic Steps and Conditions

The optimized synthesis follows this general pathway:

  • Reaction of 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin at temperatures below 20°C in the presence of alumina sulfonic acid catalyst

  • In-situ carbonylation using an appropriate carbonylating agent (alkyl chloroformates, carbonyldiimidazole, or similar)

  • Conversion to the phthalimide derivative using potassium phthalimide in a dipolar aprotic solvent

  • Isolation and purification of the final product

This approach offers significant advantages for industrial-scale production, including reduced environmental impact, improved worker safety, and better economic efficiency.

Role in Pharmaceutical Synthesis

Relationship to Linezolid

The compound 2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione serves as a key intermediate in the synthesis of Linezolid, an important synthetic antibacterial agent of the oxazolidinone class . Linezolid, chemically known as (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, is effective against aerobic Gram-positive bacteria .

The transformation of the phthalimide intermediate to Linezolid involves:

  • Deprotection of the phthalimide group to generate a primary amine

  • Acetylation of the resulting amine to form the acetamide group present in Linezolid

This process maintains the critical stereochemistry required for biological activity while converting the protecting group to the pharmacologically active moiety.

Structure-Activity Relationships

Structural Modifications and Impact

Research on similar oxazolidinone derivatives provides insights into how structural modifications affect biological activity. For example, studies have shown that:

  • Replacement of the 5-acetylaminomethyl group of Linezolid with 5-(heterocycle methylene) groups leads to loss of antibacterial activity

  • The fluorine substituent at the 3-position of the phenyl ring is important for antimicrobial activity

  • The morpholine ring contributes to the pharmacokinetic properties of the compound

These structure-activity relationships highlight the delicate balance required in the design of effective oxazolidinone antibiotics and the importance of precise control over the structure of synthetic intermediates like 2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione.

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly used to assess the purity of pharmaceutical intermediates like 2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione. Typical HPLC conditions might include:

  • Reverse-phase C18 columns

  • Mobile phases consisting of acetonitrile/water or methanol/water mixtures

  • UV detection at wavelengths where the aromatic and carbonyl groups absorb strongly

  • Chiral columns for verification of enantiomeric purity

The patent literature indicates that related compounds can be purified to HPLC purities exceeding 99.5%, which is essential for pharmaceutical-grade intermediates .

Applications and Future Perspectives

Current Applications

The primary application of 2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione is as a key intermediate in the synthesis of Linezolid, a commercially important antibiotic used against multi-resistant Gram-positive bacteria . Its role in pharmaceutical manufacturing underscores its importance to modern medicine and public health.

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